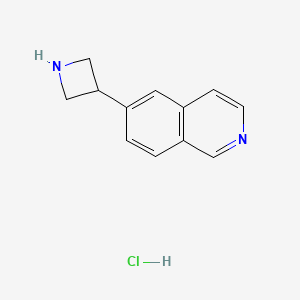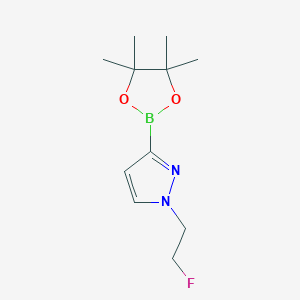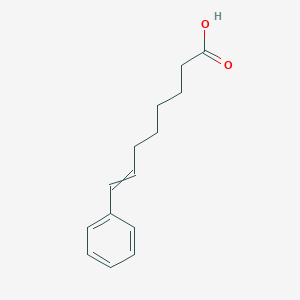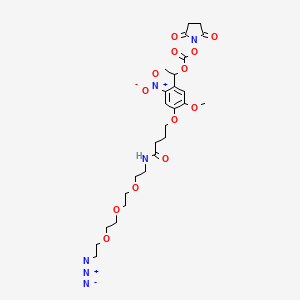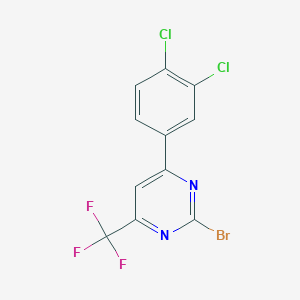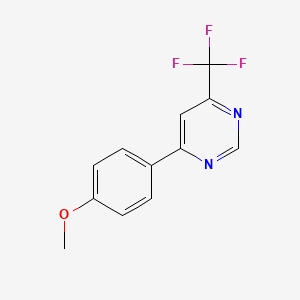![molecular formula C15H18N2Si B13716314 1-Methyl-4-[4-[(trimethylsilyl)ethynyl]phenyl]-1H-pyrazole](/img/structure/B13716314.png)
1-Methyl-4-[4-[(trimethylsilyl)ethynyl]phenyl]-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-[4-[(trimethylsilyl)ethynyl]phenyl]-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a methyl group and a phenyl group, which is further substituted with a trimethylsilyl-ethynyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-[4-[(trimethylsilyl)ethynyl]phenyl]-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Introduction of the trimethylsilyl-ethynyl group: This step involves the use of trimethylsilylacetylene in a coupling reaction with the phenyl group.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-4-[4-[(trimethylsilyl)ethynyl]phenyl]-1H-pyrazole can undergo various chemical reactions, including:
Substitution reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.
Oxidation and reduction reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling reactions: The ethynyl group can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Palladium catalysts: Used in coupling reactions.
Copper(I) iodide: Often used in conjunction with palladium catalysts.
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized pyrazole derivatives, while coupling reactions can produce more complex organic molecules .
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-[4-[(trimethylsilyl)ethynyl]phenyl]-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-Methyl-4-[4-[(trimethylsilyl)ethynyl]phenyl]-1H-pyrazole involves its interaction with specific molecular targets and pathways. The trimethylsilyl-ethynyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The pyrazole ring can interact with biological molecules, potentially affecting their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene: Similar structure with a trifluoromethyl group instead of a pyrazole ring.
Triisopropyl[(trimethylsilyl)ethynyl]silane: Contains a trimethylsilyl-ethynyl group but differs in the rest of the structure.
Uniqueness
1-Methyl-4-[4-[(trimethylsilyl)ethynyl]phenyl]-1H-pyrazole is unique due to the combination of the pyrazole ring and the trimethylsilyl-ethynyl group.
Eigenschaften
Molekularformel |
C15H18N2Si |
|---|---|
Molekulargewicht |
254.40 g/mol |
IUPAC-Name |
trimethyl-[2-[4-(1-methylpyrazol-4-yl)phenyl]ethynyl]silane |
InChI |
InChI=1S/C15H18N2Si/c1-17-12-15(11-16-17)14-7-5-13(6-8-14)9-10-18(2,3)4/h5-8,11-12H,1-4H3 |
InChI-Schlüssel |
AWSJHJISQCFBOG-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C=N1)C2=CC=C(C=C2)C#C[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 3-[2-Hydroxy-5-(trifluoromethyl)phenyl]-3-oxopropanoate](/img/structure/B13716245.png)
![4-{[(Quinolin-8-ylsulfanyl)acetyl]amino}benzoic acid](/img/structure/B13716249.png)


![5-Bromo-4-[3-chloro-5-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13716257.png)
